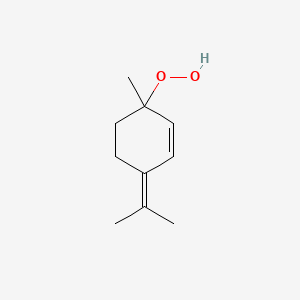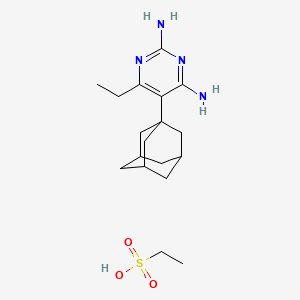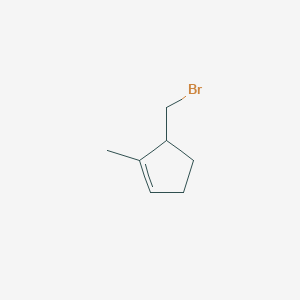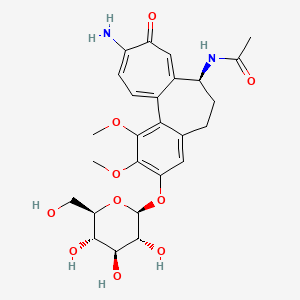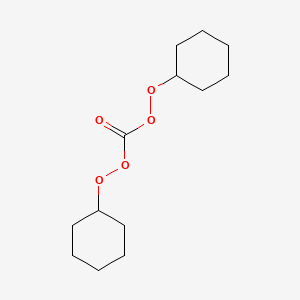
Dicyclohexyl diperoxycarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexyl diperoxycarbonate is an organic peroxide compound with the molecular formula C14H22O6. It is known for its role as a polymerization initiator and is widely used in the production of various polymers. This compound is characterized by its high reactivity and ability to decompose, releasing free radicals that initiate polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexyl diperoxycarbonate is typically synthesized through the reaction of cyclohexyl chloroformate with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at low temperatures to ensure stability. The product is often stored and transported in a water slurry to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexyl diperoxycarbonate primarily undergoes homolytic cleavage, leading to the formation of free radicals. These radicals can initiate various polymerization reactions, including the polymerization of vinyl monomers .
Common Reagents and Conditions: The compound is often used in the presence of solvents such as toluene, benzene, and acetonitrile. The reaction conditions typically involve low temperatures to prevent premature decomposition .
Major Products: The primary products formed from the reactions initiated by this compound are polymers. These polymers are used in a wide range of applications, including plastics, rubbers, and resins .
Scientific Research Applications
Dicyclohexyl diperoxycarbonate has several applications in scientific research:
Chemistry: It is used as a polymerization initiator in the synthesis of various polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to release free radicals.
Medicine: Research is ongoing to explore its potential in targeted drug delivery and controlled release systems.
Mechanism of Action
The mechanism of action of dicyclohexyl diperoxycarbonate involves the homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets include vinyl monomers, and the pathways involved are primarily radical polymerization pathways .
Comparison with Similar Compounds
Dibenzoyl peroxide: Another organic peroxide used as a polymerization initiator.
Di-tert-butyl peroxide: Known for its use in polymerization and as a radical initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone and as a polymerization initiator.
Uniqueness: Dicyclohexyl diperoxycarbonate is unique due to its high reactivity and ability to initiate polymerization at relatively low temperatures. This makes it particularly useful in applications where temperature control is critical .
Properties
CAS No. |
2036-92-2 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dicyclohexyloxy carbonate |
InChI |
InChI=1S/C13H22O5/c14-13(17-15-11-7-3-1-4-8-11)18-16-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI Key |
JTZMVYPFTMBXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OOC(=O)OOC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


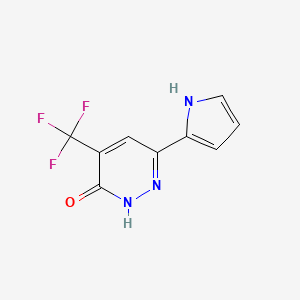
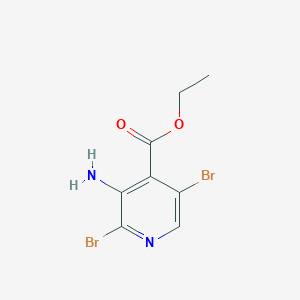
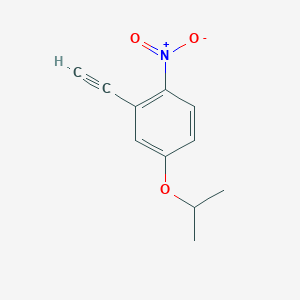
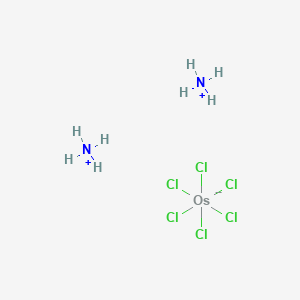
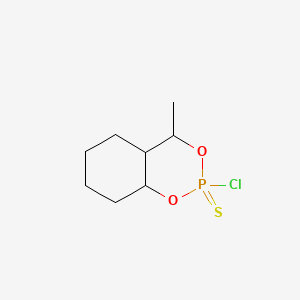
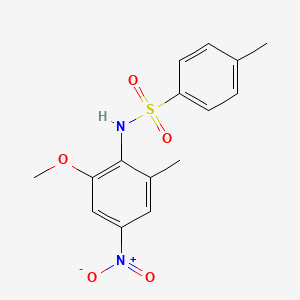
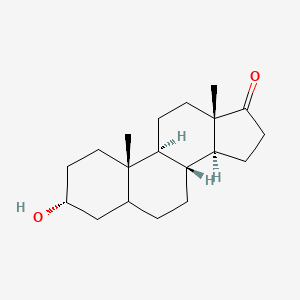

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
